4-(3-Amino-4-chlorophenyl)phthalazin-1(2H)-one
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Overview
Description
4-(3-Amino-4-chlorophenyl)phthalazin-1(2H)-one is a chemical compound that belongs to the class of phthalazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Amino-4-chlorophenyl)phthalazin-1(2H)-one typically involves the reaction of 3-amino-4-chlorobenzaldehyde with phthalic anhydride under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The amino and chloro groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution could produce various substituted phthalazinones.
Scientific Research Applications
Chemistry
In chemistry, 4-(3-Amino-4-chlorophenyl)phthalazin-1(2H)-one can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, derivatives of phthalazinone have been studied for their potential use as anti-inflammatory, anti-cancer, and antimicrobial agents.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Amino-4-chlorophenyl)phthalazin-1(2H)-one would depend on its specific biological target. It may interact with enzymes or receptors, inhibiting or activating specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Amino-4-chlorophenyl)phthalazin-1(2H)-one
- 4-(3-Amino-4-bromophenyl)phthalazin-1(2H)-one
- 4-(3-Amino-4-fluorophenyl)phthalazin-1(2H)-one
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. Comparing it with similar compounds can help identify its distinct properties and potential advantages in various applications.
Properties
CAS No. |
58370-60-8 |
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Molecular Formula |
C14H10ClN3O |
Molecular Weight |
271.70 g/mol |
IUPAC Name |
4-(3-amino-4-chlorophenyl)-2H-phthalazin-1-one |
InChI |
InChI=1S/C14H10ClN3O/c15-11-6-5-8(7-12(11)16)13-9-3-1-2-4-10(9)14(19)18-17-13/h1-7H,16H2,(H,18,19) |
InChI Key |
RIRHOTHWICOGPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)C3=CC(=C(C=C3)Cl)N |
Origin of Product |
United States |
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